AC-55541

Beschreibung

Eigenschaften

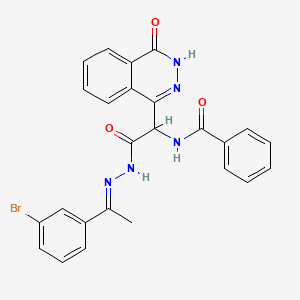

IUPAC Name |

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUHFWIFSHROPY-RWPZCVJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022523 | |

| Record name | AC-55541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916170-19-9 | |

| Record name | AC-55541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AC-55541

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55541 is a potent and highly selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and nociception.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional consequences. The information is intended for researchers, scientists, and professionals in drug development who are investigating PAR2 signaling and the therapeutic potential of its modulators.

Introduction to this compound

This compound is a non-peptidic agonist of PAR2, distinguishing it from endogenous activators like trypsin and synthetic peptide agonists such as SLIGRL-NH2.[3][4] Its selectivity is a key feature, as it shows no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or over 30 other receptors involved in pain and inflammation pathways.[1][2][3][5] This specificity makes this compound a valuable tool for elucidating the physiological and pathophysiological roles of PAR2. In vivo studies have demonstrated that this compound can induce pronociceptive effects, such as thermal hyperalgesia and edema.[3]

Core Mechanism of Action: PAR2 Agonism

The primary mechanism of action of this compound is the direct activation of Protease-Activated Receptor 2. Unlike endogenous proteolytic activation which involves cleavage of the receptor's N-terminus to expose a tethered ligand, this compound binds to and activates PAR2 directly. This activation initiates a cascade of intracellular signaling events.

G Protein Coupling and Downstream Signaling

Upon binding of this compound, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The canonical PAR2 signaling pathway involves coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade is central to many of the cellular responses induced by this compound.

Quantitative Data Summary

The potency of this compound has been quantified in various in vitro functional assays. The following table summarizes the reported pEC50 values, which represent the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.

| Assay Type | Cell Type | pEC50 | Reference |

| Cell Proliferation | Not Specified | 6.7 | [2][5] |

| Phosphatidylinositol (PI) Hydrolysis | Not Specified | 5.9 | [1][2][5] |

| Calcium (Ca2+) Mobilization | Not Specified | 6.6 | [1][2][5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature.[3] Below are generalized methodologies for the key experiments cited.

Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture: Cells endogenously or recombinantly expressing PAR2 are seeded in microplates and cultured to confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active, calcium-binding form.

-

Compound Addition: A baseline fluorescence reading is taken. This compound at various concentrations is then added to the wells.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, the products of PLC-mediated PIP2 hydrolysis.

-

Cell Labeling: Cells expressing PAR2 are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositides.

-

Compound Treatment: The labeled cells are washed and then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

-

Data Analysis: The data are used to construct a dose-response curve to determine the EC50.

Cell Proliferation Assay

This assay assesses the effect of this compound on the rate of cell division.

-

Cell Seeding: Cells are seeded at a low density in multi-well plates and allowed to attach.

-

Compound Exposure: The cells are then treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation is quantified using various methods, such as MTS assay, BrdU incorporation, or direct cell counting.

-

Data Analysis: The results are used to generate a dose-response curve and calculate the EC50.

In Vivo Effects and Pronociceptive Mechanism

Intrapaw administration of this compound in rodent models elicits robust and persistent thermal hyperalgesia and edema.[3] This pronociceptive effect is thought to be mediated by the activation of PAR2 on sensory neurons. Interestingly, these effects can be completely blocked by the co-administration of antagonists for the tachykinin 1 (NK1) receptor or the transient receptor potential vanilloid 1 (TRPV1) channel.[3] This suggests that PAR2 activation by this compound leads to the release of neuropeptides like substance P (which acts on NK1 receptors) and calcitonin gene-related peptide (CGRP), which in turn sensitize nociceptors, partly through the modulation of TRPV1 channels.

Conclusion

This compound is a selective and potent PAR2 agonist that activates the receptor to induce Gαq/11-mediated signaling, resulting in PI hydrolysis, intracellular calcium mobilization, and cell proliferation. Its in vivo effects on nociception highlight the role of PAR2 in pain pathways and its interplay with other key mediators like substance P and TRPV1. As a specific pharmacological tool, this compound is invaluable for the continued exploration of PAR2 biology and the development of novel therapeutics targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]

- 3. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

The Selective Profile of AC-55541: A Technical Guide to a Potent PAR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and pharmacological profile of AC-55541, a potent and selective small-molecule agonist for Protease-Activated Receptor 2 (PAR2). The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction to this compound

This compound, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, is a non-peptidic small molecule that has been identified as a highly selective agonist of PAR2.[1][2] Its discovery marked a significant advancement in the study of PAR2, providing a valuable chemical tool to probe the receptor's physiological and pathological roles without the limitations of peptide agonists, such as poor bioavailability and rapid degradation.[3]

Quantitative Selectivity and Potency Profile

This compound demonstrates high potency and selectivity for PAR2. It has been shown to activate PAR2-mediated signaling pathways at nanomolar concentrations while exhibiting no significant activity at other PAR subtypes (PAR1, PAR3, and PAR4) or a broad panel of over 30 other molecular targets, including receptors involved in nociception and inflammation.[1][4][5][6][7][8][9]

Table 1: In Vitro Potency of this compound in Functional Assays

| Assay Type | Parameter | Value (pEC50) | Potency (nM) |

| Cellular Proliferation | pEC50 | 6.7 | ~200 |

| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | ~1260 |

| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | ~251 |

Data compiled from multiple sources.[1][4][5][6][8][9] The potency in nM is an approximation derived from the pEC50 values.

Signaling Pathways and Mechanism of Action

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), PAR2 couples to multiple G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[10]

Caption: PAR2 signaling pathway activated by this compound.

Experimental Protocols

The following sections outline the generalized methodologies for the key in vitro assays used to characterize the selectivity and potency of this compound. These protocols are based on standard pharmacological practices.

PAR Selectivity Assay (Calcium Mobilization)

This assay determines the selectivity of this compound for PAR2 over other PAR subtypes.

Caption: Experimental workflow for PAR selectivity assay.

Methodology:

-

Cell Culture: Cells stably expressing individual human PAR subtypes (PAR1, PAR2, PAR3, or PAR4) are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution and incubated to allow for dye uptake and de-esterification.

-

Compound Addition: A range of concentrations of this compound is added to the wells. Positive controls, consisting of known agonists for each PAR subtype, are also included.

-

Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is analyzed to generate concentration-response curves and determine the EC50 values for this compound at each PAR subtype.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gαq/11 activation.

Methodology:

-

Cell Labeling: Cells expressing PAR2 are incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Compound Stimulation: Cells are stimulated with various concentrations of this compound or a known PAR2 agonist for a defined period.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

-

Quantification: The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: The amount of inositol phosphate accumulation is plotted against the concentration of this compound to determine the EC50 value.

Caption: Workflow for Phosphatidylinositol Hydrolysis Assay.

In Vivo Activity

In vivo studies have demonstrated that this compound is orally bioavailable and elicits PAR2-dependent physiological responses. Intrapaw administration of this compound in rodents has been shown to induce robust and persistent thermal hyperalgesia and edema, effects that are characteristic of PAR2 activation in nociceptive pathways.[1]

Conclusion

This compound is a well-characterized, potent, and highly selective small-molecule agonist of PAR2. Its favorable pharmacological profile makes it an invaluable tool for investigating the diverse biological functions of PAR2 in health and disease. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this important research compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

An In-Depth Technical Guide to the Downstream Signaling Pathways of AC-55541

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the downstream signaling pathways activated by AC-55541, a potent and selective agonist of Protease-Activated Receptor 2 (PAR2). This document details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

This compound is a small molecule agonist that selectively activates PAR2 without the need for proteolytic cleavage. Its selectivity for PAR2 over other PAR subtypes and a wide range of other receptors makes it a valuable tool for elucidating the specific functions of PAR2.[1][2][3] This guide will delve into the intricate signaling cascades initiated by the binding of this compound to PAR2.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in various in vitro functional assays. The following tables summarize the key quantitative data available for this compound.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Calcium (Ca²⁺) Mobilization | pEC₅₀ | 6.6 | Not specified | [1][2][4] |

| Phosphatidylinositol (PI) Hydrolysis | pEC₅₀ | 5.9 | Not specified | [1][2][4] |

| Cellular Proliferation | pEC₅₀ | 6.7 | Not specified | [2][4] |

| Assay Type | Parameter | Value (nM) | Reference |

| Calcium (Ca²⁺) Mobilization | EC₅₀ | 100 - 300 | [5][6] |

| Phosphatidylinositol (PI) Hydrolysis | Potency Range | 200 - 1000 | [7][8] |

| Cellular Proliferation | Potency Range | 200 - 1000 | [7][8] |

Core Downstream Signaling Pathways of this compound/PAR2 Activation

Activation of PAR2 by this compound initiates a cascade of intracellular events through the coupling of distinct G-protein subtypes and β-arrestin. The primary signaling pathways are detailed below.

Gαq/11-Mediated Signaling: Phospholipase C Activation, IP₃/DAG Formation, and Calcium Mobilization

Upon activation by this compound, PAR2 preferentially couples to G-proteins of the Gαq/11 family. This interaction activates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

Gα12/13-Mediated Signaling: RhoA Activation and Cytoskeletal Reorganization

PAR2 can also couple to G-proteins of the Gα12/13 family. Activation of Gα12/13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF and LARG. These RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA is the active form and can modulate the activity of downstream effectors, most notably Rho-associated kinase (ROCK). The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, influencing processes such as cell contraction, migration, and adhesion.

β-Arrestin-Mediated Signaling: ERK1/2 Activation

Beyond G-protein-dependent signaling, PAR2 activation by this compound also triggers G-protein-independent pathways mediated by β-arrestins. Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of PAR2. β-arrestins act as scaffold proteins, bringing together components of the mitogen-activated protein kinase (MAPK) cascade, including Raf, MEK, and ERK1/2. This scaffolding facilitates the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, influencing cellular processes like proliferation and inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring changes in intracellular calcium concentration upon PAR2 activation using a fluorescent calcium indicator.

Workflow Diagram:

Methodology:

-

Cell Culture: Plate cells expressing PAR2 (e.g., HEK293, HT-29, or KNRK cells) in a 96-well black-wall, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the same buffer, often containing probenecid to prevent dye leakage. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with the buffered salt solution to remove any extracellular dye.

-

Compound Preparation: Prepare a dilution series of this compound in a separate 96-well plate.

-

Measurement: Place the cell plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading. The instrument then adds the this compound dilutions to the cell plate, and the fluorescence intensity is measured kinetically to detect the increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP₂, as a direct measure of Gαq/11 pathway activation.

Methodology:

-

Cell Labeling: Plate PAR2-expressing cells in a multi-well plate and incubate them overnight with [³H]myo-inositol in inositol-free medium to radiolabel the cellular phosphoinositide pool.

-

Pre-incubation: Wash the cells to remove unincorporated [³H]myo-inositol and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulation: Add various concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.

-

Separation: Separate the radiolabeled inositol phosphates from the other cellular components using anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

-

Data Analysis: Plot the amount of accumulated [³H]inositol phosphates against the concentration of this compound and fit the data to a dose-response curve to calculate the EC₅₀.

Cellular Proliferation Assay

This protocol outlines a method to assess the effect of this compound on cell growth and division.

Methodology:

-

Cell Seeding: Seed PAR2-expressing cells in a 96-well plate at a low density in complete growth medium and allow them to attach overnight.

-

Serum Starvation (Optional): To synchronize the cells and reduce baseline proliferation, the cells can be incubated in a low-serum or serum-free medium for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., serum-containing medium) and a negative control (serum-free medium).

-

Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell type's doubling time.

-

Proliferation Measurement: Assess cell viability and proliferation using a colorimetric or fluorometric assay, such as:

-

MTS/XTT Assay: Add the reagent to the wells and incubate for 1-4 hours. The absorbance is read on a microplate reader, which is proportional to the number of viable cells.

-

Crystal Violet Staining: Fix and stain the cells with crystal violet. After washing and solubilizing the dye, the absorbance is measured.

-

Direct Cell Counting: Detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot the measure of cell proliferation against the concentration of this compound to determine the effect on cell growth.

In Vivo Thermal Hyperalgesia Model

This protocol describes a method to evaluate the pronociceptive effects of this compound in a rodent model.

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling for several days before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a noxious thermal stimulus (e.g., using a plantar test apparatus with a radiant heat source). The heat source is directed to the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.

-

Compound Administration: Administer this compound via intraplantar injection into the hind paw.

-

Post-treatment Measurements: At various time points after this compound administration, re-measure the paw withdrawal latency. A significant decrease in the withdrawal latency compared to the baseline indicates thermal hyperalgesia.

-

Antagonist Co-administration (Optional): To investigate the involvement of other receptors in the hyperalgesic response, co-administer this compound with a selective antagonist for receptors such as the tachykinin 1 (neurokinin 1) receptor or the transient receptor potential vanilloid 1 (TRPV1) receptor.[7] A reversal of the hyperalgesic effect by an antagonist would indicate the involvement of that receptor in the downstream signaling cascade.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of PAR2. Its activation of the Gαq/11, Gα12/13, and β-arrestin pathways underscores the complexity of PAR2 signaling. The detailed understanding of these downstream pathways and the availability of robust experimental protocols are essential for researchers in academia and industry who are working to unravel the therapeutic potential of targeting PAR2 in various disease states. This guide provides a solid foundation for such endeavors, offering a clear and concise summary of the current knowledge on this compound-mediated signaling.

References

- 1. Long-lasting inflammation and long-term hyperalgesia after subcutaneous formalin injection into the rat hindpaw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acid evoked thermal hyperalgesia involves peripheral P2Y1 receptor mediated TRPV1 phosphorylation in a rodent model of thrombus induced ischemic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Unveiling the Agonist Activity of AC-55541: A Technical Guide to its Structure-Activity Relationship and Functional Characterization

For Immediate Release

This technical guide provides an in-depth analysis of AC-55541, a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of PAR2 and the structure-activity relationship (SAR) of its modulators.

Introduction to this compound

This compound, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, is a key pharmacological tool for studying the physiological and pathological roles of PAR2.[1] As a non-peptidic agonist, it offers advantages over traditional peptide-based activators in terms of metabolic stability and potential for therapeutic development. This guide will delve into the quantitative aspects of its activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been determined through various in vitro functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different signaling endpoints.

| Assay Type | Parameter | Value | Reference |

| Cell Proliferation | pEC50 | 6.7 | [2][3][4][5] |

| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [2][3][4][5] |

| Calcium (Ca2+) Mobilization | pEC50 | 6.6 | [2][3][4][5] |

| Calcium (Ca2+) Mobilization | Potency Range (nM) | 200 - 1000 | [1] |

Table 1: In Vitro Potency of this compound

This compound demonstrates high selectivity for PAR2, showing no significant activity at other PAR subtypes or a broad panel of over 30 other receptors involved in nociception and inflammation.[1][2][3][4][5]

| Pharmacokinetic Parameter | Value | Species | Reference |

| Elimination Half-life | 6.1 hours | Rat | [1] |

Table 2: Pharmacokinetic Profile of this compound

Structure-Activity Relationship (SAR)

While a detailed SAR study involving a broad series of this compound analogs is not extensively available in the public domain, the existing literature on non-peptidic PAR2 agonists allows for some inferences. The chemical structure of this compound, a complex molecule with multiple aromatic and heterocyclic moieties, suggests that specific hydrophobic and hydrogen-bonding interactions are crucial for its binding and activation of PAR2.

Mutagenesis studies on PAR2 have indicated that non-peptide agonists like this compound may interact with the receptor at sites distinct from the binding pocket of peptide agonists.[6] This highlights the potential for developing agonists and antagonists with unique pharmacological profiles by exploring the chemical space around the this compound scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay is a primary method for assessing the activation of Gq-coupled receptors like PAR2.

Objective: To measure the increase in intracellular calcium concentration following receptor activation by this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human PAR2 are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

-

Agonist Preparation: A dilution series of this compound is prepared in the assay buffer.

-

Fluorescence Measurement: The plate is placed in a kinetic fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the this compound solutions.

-

Data Acquisition: Fluorescence intensity is measured kinetically for several minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is used to calculate the concentration-response curve and determine the pEC50 value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream consequence of Gq-coupled receptor activation and phospholipase C (PLC) activity.

Objective: To quantify the production of inositol phosphates in response to PAR2 activation by this compound.

Methodology:

-

Cell Labeling: PAR2-expressing cells are metabolically labeled by incubating them with [3H]-myo-inositol overnight.

-

Cell Treatment: The labeled cells are washed and then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Chromatographic Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

-

Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the concentration of this compound to generate a concentration-response curve and determine the pEC50.

Cell Proliferation Assay

This assay assesses the effect of PAR2 activation on cell growth.

Objective: To determine the effect of this compound on the proliferation of PAR2-expressing cells.

Methodology:

-

Cell Seeding: Cells are seeded in multi-well plates at a low density.

-

Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a period of several days to allow for proliferation.

-

Quantification of Proliferation: Cell proliferation can be measured using various methods:

-

Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

-

Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

DNA Synthesis Measurement (e.g., BrdU incorporation): This method quantifies the incorporation of a thymidine analog into the DNA of proliferating cells.

-

-

Data Analysis: The cell number or metabolic activity is plotted against the concentration of this compound to determine its effect on cell proliferation and calculate the pEC50.

Signaling Pathways and Experimental Workflows

The activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows.

Caption: Signaling pathway of this compound-mediated PAR2 activation.

Caption: Experimental workflow for the calcium mobilization assay.

Caption: Experimental workflow for the phosphatidylinositol hydrolysis assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of PAR2. Its well-characterized potency, selectivity, and in vivo activity make it a cornerstone for studies on inflammation, pain, and other physiological processes where PAR2 is implicated. While further exploration of the structure-activity relationship of the this compound scaffold is warranted, the information presented in this guide provides a solid foundation for researchers in the field. The detailed experimental protocols and pathway visualizations serve as a practical resource for designing and interpreting experiments aimed at understanding PAR2 pharmacology.

References

- 1. innoprot.com [innoprot.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylinositol 4-phosphate is a major source of GPCR-stimulated phosphoinositide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

The Biological Function of AC-55541: A Selective PAR2 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a critical role in a myriad of physiological and pathological processes, including inflammation, pain, and cellular proliferation.[1][2][3] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a compelling target for therapeutic intervention.[2][4] AC-55541 is a potent and selective small-molecule agonist of PAR2, making it an invaluable tool for elucidating the receptor's complex signaling and physiological functions.[5][6] This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its signaling pathways, quantitative activity, and the experimental methodologies used for its characterization.

Core Biological Function and Mechanism of Action

This compound functions as a selective agonist for PAR2, initiating a cascade of intracellular signaling events.[5][7] Unlike endogenous proteolytic activators, this compound directly binds to the receptor to induce a conformational change that triggers downstream signaling.[8] This activation is highly specific to PAR2, with no significant activity observed at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[5][6]

Upon activation by this compound, PAR2 couples primarily through Gαq, leading to the activation of phospholipase C (PLC).[2][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] Furthermore, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.[9][10][11]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified across various in vitro assays. The following tables summarize the key quantitative data for this compound and, for comparative purposes, other known PAR2 agonists.

| Agonist | Assay Type | Cell Line | Potency (pEC50) | Potency (EC50) | Reference |

| This compound | Cellular Proliferation | - | 6.7 | ~200 nM | [5][6] |

| This compound | Phosphatidylinositol (PI) Hydrolysis | - | 5.9 | ~1260 nM | [5][6][7] |

| This compound | Calcium (Ca2+) Mobilization | CHO-hPAR2 | 6.6 | ~250 nM | [5][6][7][12] |

| 2-furoyl-LIGRLO-NH2 | Calcium (Ca2+) Mobilization | - | 7.0 | ~100 nM | [13] |

| SLIGRL-NH2 | Calcium (Ca2+) Mobilization | Human PAR2-expressing cells | - | ~1.4 - 3.5 µM | [12] |

| GB-110 | Calcium (Ca2+) Mobilization | HT-29 | - | ~0.28 µM | [12][13] |

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

| Pharmacokinetic Parameter | Species | Administration Route | Value | Reference |

| Elimination Half-Life (t1/2) | Rat | Intraperitoneal | 6.1 hours | [5][14] |

| Peak Plasma Concentration (Cmax) | Rat | Intraperitoneal | 1035 ng/ml | [14] |

| Time to Peak Concentration (Tmax) | Rat | Intraperitoneal | 50 minutes | [14] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

Caption: PAR2 signaling cascade initiated by this compound.

Caption: Workflow for a calcium flux assay.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is a standard method for assessing the activation of Gq-coupled GPCRs like PAR2 by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human PAR2 (or other suitable cell line, e.g., CHO-hPAR2).[12]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Black, clear-bottom 96-well or 384-well plates.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

This compound and other test compounds.

-

Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed PAR2-expressing cells into the microplates at an appropriate density and culture overnight to allow for adherence.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often containing Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer in a separate compound plate.

-

Fluorescence Measurement: Place the cell plate and the compound plate into the kinetic fluorescence plate reader. The instrument will first establish a baseline fluorescence reading from the cells.

-

Agonist Addition: The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Data Acquisition: Immediately following compound addition, the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[12]

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to determine the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

PAR2-expressing cells.

-

Cell culture medium.

-

6-well plates or other suitable culture vessels.

-

Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment: Culture PAR2-expressing cells in 6-well plates. Prior to the experiment, cells are often serum-starved overnight to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).[15]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-ERK. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total-ERK to serve as a loading control.

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK is calculated to determine the extent of ERK phosphorylation.[15]

In Vivo Activity

In vivo studies in rats have demonstrated that this compound is well-absorbed following intraperitoneal administration and exhibits a sustained plasma exposure.[5] Administration of this compound has been shown to elicit robust and persistent thermal hyperalgesia and edema, effects that are indicative of PAR2's role in pain and inflammation.[5] These effects were blocked by co-administration of antagonists for tachykinin 1 (neurokinin 1) and transient receptor potential vanilloid 1 (TRPV1), suggesting a downstream signaling interplay with these receptors in vivo.[5]

Conclusion

This compound is a potent and selective small-molecule agonist of PAR2 that has proven to be an indispensable research tool. Its ability to specifically activate PAR2 has facilitated a deeper understanding of the receptor's involvement in key signaling pathways, including calcium mobilization and MAPK activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of PAR2 biology and its therapeutic potential.

References

- 1. portlandpress.com [portlandpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]

- 5. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PAR2 Overcomes Gefitinib Resistance in Non-Small-Cell Lung Cancer Cells Through Inhibition of EGFR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. thecharestlab.org [thecharestlab.org]

In-Depth Technical Guide: AC-55541 (CAS Number 916170-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55541 is a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and cell proliferation. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating the therapeutic potential of targeting PAR2.

Introduction

Protease-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin.[1] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed in various tissues and cell types, and its activation has been linked to both pro-inflammatory and tissue-reparative effects, making it a complex but attractive therapeutic target.[2]

This compound (CAS 916170-19-9) has been identified as a potent and selective non-peptidic agonist of PAR2.[3][4] Unlike endogenous protease activators, this compound directly binds to and activates the receptor without the need for proteolytic cleavage, providing a valuable pharmacological tool to probe the function of PAR2 in various experimental models.[1] This guide summarizes the key technical data and methodologies associated with the study of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 916170-19-9 | [2][3][5] |

| Molecular Formula | C₂₅H₂₀BrN₅O₃ | [2][3][5] |

| Molecular Weight | 518.36 g/mol | [2][3][5] |

| IUPAC Name | N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | [3] |

| Appearance | Solid | [3] |

| Purity | >98% | [3] |

| Solubility | Soluble in DMSO to 50 mM | [2][3][5] |

| Storage | Store at -20°C in the dark and under desiccating conditions. | [3] |

Pharmacology

Mechanism of Action

This compound is a selective agonist of Protease-Activated Receptor 2 (PAR2).[1][3] It directly binds to the receptor, inducing a conformational change that triggers downstream intracellular signaling pathways.[1] Notably, this compound does not exhibit activity at other PAR subtypes or at over 30 other receptors that are involved in nociception and inflammation, highlighting its selectivity.[2][3][5]

In Vitro Activity

This compound has been demonstrated to activate PAR2 signaling in a variety of in vitro assays, leading to cellular responses such as proliferation, phosphatidylinositol (PI) hydrolysis, and intracellular calcium mobilization.[3][4] The potency of this compound in these assays is summarized in the table below.

| Assay | pEC₅₀ | EC₅₀ (nM) | Reference(s) |

| Cell Proliferation | 6.7 | ~200 | [2][3][5] |

| PI Hydrolysis | 5.9 | ~1260 | [2][3][5] |

| Ca²⁺ Mobilization | 6.6 | ~251 | [2][3][5] |

In Vivo Activity

In vivo studies have shown that this compound exhibits pronociceptive activity.[3][6] Intrapaw administration of this compound in rats elicits robust and persistent thermal hyperalgesia and edema.[4] These effects were shown to be blocked by the co-administration of a tachykinin 1 (neurokinin 1) receptor antagonist or a transient receptor potential vanilloid (TRPV) 1 antagonist.[4] Systemic administration of this compound also produced a similar degree of hyperalgesia.[4]

Pharmacokinetic studies in rats have shown that this compound is well absorbed after intraperitoneal administration, reaching micromolar peak plasma concentrations.[4] It is stable to metabolism by liver microsomes and has an elimination half-life of 6.1 hours.[4]

Signaling Pathway

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptor activation. As a GPCR, PAR2 can couple to multiple G protein subtypes, leading to the activation of various downstream effectors. The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration. In addition to Gαq, PAR2 can also couple to Gαs and Gα12/13, leading to the modulation of cyclic AMP (cAMP) levels and Rho-kinase activity, respectively. Furthermore, PAR2 activation can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization, as well as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

This compound activates PAR2, leading to downstream signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Gardell et al. (2008).[4]

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cells expressing PAR2.

-

Cell Line: HT-29 human colon adenocarcinoma cells (or other suitable cell line endogenously or recombinantly expressing PAR2).

-

Materials:

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

-

Plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Replace the medium with the this compound dilutions and incubate for 48-72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the EC₅₀ value from the dose-response curve.

-

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates following PAR2 activation.

-

Cell Line: PC-3 human prostate cancer cells (or other suitable cell line).

-

Materials:

-

Complete culture medium.

-

[³H]myo-inositol.

-

Inositol-free medium.

-

This compound stock solution in DMSO.

-

LiCl solution.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Label cells with [³H]myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.

-

Add various concentrations of this compound and incubate for 30-60 minutes.

-

Lyse the cells and collect the supernatant.

-

Separate the inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Determine the EC₅₀ value from the dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon PAR2 activation.

-

Cell Line: HEK293 cells stably expressing human PAR2 (or other suitable cell line).

-

Materials:

-

Complete culture medium.

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution in DMSO.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

-

-

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and allow to adhere overnight.

-

Load the cells with Fluo-4 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject various concentrations of this compound and immediately record the change in fluorescence over time (typically for 1-3 minutes).

-

Calculate the peak fluorescence response and determine the EC₅₀ value from the dose-response curve.

-

Workflow for the intracellular calcium mobilization assay.

In Vivo Thermal Hyperalgesia Assay

This assay assesses the pronociceptive effects of this compound in an animal model.

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Materials:

-

This compound.

-

Vehicle (e.g., saline or DMSO/saline mixture).

-

Plantar test apparatus (Hargreaves apparatus).

-

-

Procedure:

-

Acclimate the rats to the testing environment and apparatus.

-

Measure the baseline paw withdrawal latency to a radiant heat source.

-

Administer this compound via intraplantar injection into the hind paw (e.g., in a volume of 50 µL).

-

Measure the paw withdrawal latency at various time points post-injection (e.g., 15, 30, 60, 120 minutes).

-

A decrease in paw withdrawal latency compared to baseline indicates thermal hyperalgesia.

-

Analyze the data to determine the magnitude and duration of the hyperalgesic effect.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its potency and selectivity make it a suitable probe for elucidating the complex signaling pathways and physiological functions mediated by this receptor. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible characterization of this compound and other PAR2 modulators. As research into the therapeutic potential of targeting PAR2 continues, a thorough understanding of the properties and methodologies associated with compounds like this compound will be crucial for advancing the field.

References

- 1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. abcam.com [abcam.com]

AC-55541 molecular weight and formula

An In-Depth Technical Guide to AC-55541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental methodologies related to this compound, a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2).

Core Properties of this compound

This compound is a small molecule compound widely used in research to investigate the physiological and pathological roles of PAR2.[1][2][3] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₂₀BrN₅O₃[1][2][3][] |

| Molecular Weight | 518.36 g/mol [2][3][][5] |

| CAS Number | 916170-19-9[1][2][3] |

| Purity | ≥97%[2][3] |

| Form | Solid[1] |

| Solubility | Soluble in DMSO to 50 mM[1][2][3] |

Biological Activity and Potency

This compound is a potent and selective agonist for PAR2, with no significant activity at other PAR subtypes or a panel of over 30 other receptors involved in inflammation and nociception.[1][2][3] Its agonistic activity has been quantified in various in vitro functional assays.

| Assay | pEC₅₀ |

| Cell Proliferation | 6.7[1][2][3] |

| Phosphatidylinositol (PI) Hydrolysis | 5.9[1][2][3][5] |

| Calcium (Ca²⁺) Mobilization | 6.6[1][2][3][5] |

In vivo, this compound has been shown to exhibit pronociceptive activity.[1][2][3]

Signaling Pathway of this compound

As a PAR2 agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. This pathway is characteristic of G-protein coupled receptor (GPCR) activation, primarily involving the Gαq subunit, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound. Specific cell types, reagent concentrations, and incubation times should be optimized for the experimental system being used.

Calcium (Ca²⁺) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

References

Navigating the Solubility and Signaling of AC-5554T: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of AC-55541, a potent and selective protease-activated receptor 2 (PAR2) agonist. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data on solubility in various solvents, outlines detailed experimental protocols for solution preparation, and visualizes the intricate PAR2 signaling pathway initiated by this compound.

Core Focus: Solubility and Signaling of a Key PAR2 Agonist

This compound is a valuable tool for investigating the physiological and pathological roles of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and cancer. A thorough understanding of its solubility and the downstream signaling cascades it triggers is paramount for accurate and reproducible experimental design. This guide addresses these critical aspects to facilitate its effective use in research and development.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes this quantitative data, providing a clear reference for the preparation of stock solutions and experimental media.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | 10 | ~19.3 | Cayman Chemical[1] |

| Dimethyl Sulfoxide (DMSO) | 25.92 | 50 | Tocris Bioscience[2] |

| Dimethyl Sulfoxide (DMSO) | 5.18 | 10 | TargetMol[3] |

| Dimethylformamide (DMF) | 15 | ~28.9 | Cayman Chemical[1] |

| DMF:PBS (pH 7.2) (1:8) | 0.11 | ~0.21 | Cayman Chemical[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.82 | MedchemExpress[4] |

Note: The molecular weight of this compound is approximately 518.4 g/mol . Molar concentrations are calculated based on this value.

Experimental Protocols

Accurate preparation of this compound solutions is crucial for obtaining reliable experimental results. Below are detailed protocols for creating stock solutions and formulations for in vivo studies.

Preparation of Stock Solutions in Organic Solvents

A common practice for many small molecules, including this compound, is the preparation of a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in aqueous media.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. Due to the high potency of the compound, it is recommended to handle it with appropriate personal protective equipment in a well-ventilated area.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming or sonication can be employed to aid dissolution if necessary, though it is often not required for DMSO.[3]

-

Storage: Once dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[4]

Preparation of an In Vivo Formulation

For animal studies, a formulation that ensures the solubility and bioavailability of the compound is essential. The following protocol describes the preparation of a vehicle containing a mixture of co-solvents.

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Initial Mixture: In a sterile tube, combine the required volume of the this compound DMSO stock solution with PEG300. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300.[4]

-

Homogenization: Vortex the mixture until it is a clear and homogenous solution.

-

Addition of Surfactant: Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80.[4]

-

Final Dilution: Vortex again to ensure thorough mixing.

-

Aqueous Phase Addition: Add the final volume of saline to the mixture (e.g., 450 µL) and vortex until a clear solution is obtained.[4] This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

Administration: It is recommended to prepare this working solution fresh on the day of use.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in working with this compound, the following diagrams have been generated using the DOT language.

Caption: Generalized workflow for preparing this compound stock solutions and determining solubility.

This compound exerts its biological effects by activating PAR2, which couples to multiple G protein signaling pathways. The diagram below illustrates the key downstream signaling cascades initiated upon receptor activation.

Caption: this compound activates PAR2, leading to Gq and β-arrestin mediated signaling pathways.

Activation of PAR2 by this compound primarily involves the Gαq subunit, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Concurrently, PAR2 activation can also lead to the recruitment of β-arrestin, which can initiate a separate signaling cascade, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[4] These pathways collectively orchestrate the cellular responses to PAR2 activation, such as cell proliferation and inflammation.

References

- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 3. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]

- 4. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AC-55541 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro potency of AC-55541 in various functional assays.

Table 1: Potency of this compound in Functional Assays

| Assay Type | pEC50 | EC50 (nM) |

| Cell Proliferation | 6.7 | ~200 |

| Phosphatidylinositol (PI) Hydrolysis | 5.9 | ~1260 |

| Calcium (Ca2+) Mobilization | 6.6 | ~251 |

Signaling Pathway Diagram

Caption: this compound activates the PAR2-Gαq signaling cascade.

Experimental Protocols

Cell Proliferation Assay (WST-1 Method)

This protocol describes a colorimetric assay to measure cell proliferation induced by this compound using the WST-1 reagent.

Materials:

-

Cells expressing PAR2 (e.g., HT-29, CHO-hPAR2)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

WST-1 reagent

-

96-well clear-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a sufficient color change is observed.

-

Gently shake the plate for 1 minute on a shaker to ensure uniform color distribution.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only with WST-1) from all readings.

-

Plot the absorbance values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Calcium Mobilization Assay (Fluo-4 AM Method)

This protocol outlines a fluorescence-based assay to measure intracellular calcium mobilization in response to this compound stimulation.

Materials:

-

Cells expressing PAR2

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Fluo-4 AM (stock solution in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader with an injection system

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127 is recommended.

-

Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

-

-

This compound Stimulation and Data Acquisition:

-

During the dye loading incubation, prepare a separate 96-well plate with serial dilutions of this compound in HBSS at 4-5 times the final desired concentration. A suggested final concentration range is 1 nM to 10 µM.

-

Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

-

Place the cell plate in the fluorescence microplate reader.

-

Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.

-

Program the instrument to inject the this compound dilutions from the compound plate into the cell plate.

-

Record a baseline fluorescence for a few seconds before injection and continue recording for 2-3 minutes after injection to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence (F₀), or as the peak fluorescence intensity.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

-

Experimental Workflow Diagram

Caption: General experimental workflow for this compound cell-based assays.

Storage and Handling

This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent such as DMSO or DMF. Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions from the DMSO stock, it is advisable to use a buffer containing a surfactant like Pluronic F-127 to improve solubility.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for AC-55541 in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of AC-55541, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), in primary neuron cultures. This document outlines the pharmacological properties of this compound, detailed protocols for its application in functional assays, and the underlying signaling pathways in neurons.

Introduction to this compound

This compound is a non-peptidic agonist of PAR2, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and neuroprotection.[1][2][3] Unlike endogenous peptide agonists, this compound offers greater stability and specificity, making it a valuable tool for investigating PAR2 function in neuronal systems. It has been shown to stimulate cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca²⁺) mobilization in vitro and exhibits pronociceptive activity in vivo.[1][2][3][4][5]

Quantitative Data

The following table summarizes the reported potency of this compound in various in vitro assays. While specific EC₅₀ values in primary neurons are not extensively published, the data from cell lines provide a strong indication of the effective concentration range.

| Assay Type | Reported Potency (pEC₅₀) | Reported Potency (EC₅₀) | Cell Type/System | Reference |

| Cell Proliferation | 6.7 | ~200 nM | In vitro assays | [1][2][3] |

| PI Hydrolysis | 5.9 | ~1.26 µM | In vitro assays | [1][2][3] |

| Ca²⁺ Mobilization | 6.6 | ~251 nM | In vitro assays | [1][2][3] |

Signaling Pathways in Primary Neurons

Activation of PAR2 by this compound in primary neurons initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), which is implicated in pain plasticity.

Experimental Protocols

The following protocols are adapted from established methodologies for studying GPCR agonists in primary neuronal cultures and can be applied to investigate the effects of this compound.

Primary Dorsal Root Ganglion (DRG) Neuron Culture